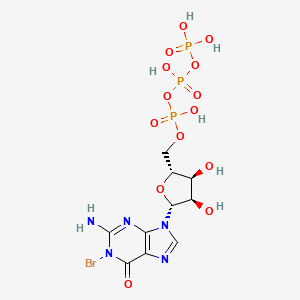
喹啉-8-硫醇盐酸盐
描述
Quinoline-8-thiol hydrochloride, also known as Quinoline-8-thiol hydrochloride, is a useful research compound. Its molecular formula is C9H8ClNS and its molecular weight is 197.69 g/mol. The purity is usually 95%.
The exact mass of the compound Quinoline-8-thiol hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality Quinoline-8-thiol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Quinoline-8-thiol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成和生物评价
喹啉-8-硫醇盐酸盐,一种喹啉衍生物,参与合成具有广谱生物动力活性的化合物。这些化合物显示出作为治疗剂的潜力。例如,Faldu等人(2014年)使用喹啉衍生物合成了噁二唑硫醇,并评估了其对各种细菌和真菌的抗菌性能。他们的研究结果表明了喹啉衍生物在开发新的抗菌剂方面的潜在应用(Faldu et al., 2014)。
光物理性质和发光
喹啉-8-硫醇盐酸盐以其光物理性质而闻名。Shavaleev等人(2006年)研究了含有喹啉-8-硫醇的环金属铂(II)配合物,揭示了它们的深红色发光和在单线态氧生成中的效率。这些性质对于光动力疗法和成像应用至关重要(Shavaleev et al., 2006)。
电泳和色谱应用
Zarubina&Chernov'yants(2018年)探讨了喹啉-8-硫醇盐酸盐在毛细管电泳和胶束电动毛细管色谱中的应用。这些技术可以有效分离喹啉衍生物,并提供对分析物浓度的敏感和可重复的估计,展示了喹啉-8-硫醇盐酸盐在分析化学中的实用性(Zarubina & Chernov'yants, 2018)。
缓蚀
Abdel-Aal&Morad(2001年)的研究表明,包括喹啉-8-硫醇在内的喹啉衍生物可以作为轻钢在酸性环境中的缓蚀剂。他们的工作突显了这些化合物在工业应用中的潜力,特别是在缓蚀保护方面(Abdel-Aal & Morad, 2001)。
阿尔茨海默病研究
喹啉-8-硫醇盐酸盐衍生物也在阿尔茨海默病研究中得到探索。Villemagne等人(2017年)研究了一种针对阿尔茨海默病β淀粉样蛋白的8-OH喹啉衍生物,表明了喹啉衍生物在神经学研究和治疗中的潜在用途(Villemagne et al., 2017)。
作用机制
Target of Action
8-Mercaptoquinoline hydrochloride, also known as 8-Quinolinethiol hydrochloride or Quinoline-8-thiol hydrochloride, is a derivative of the heterocycle quinoline . It is anticipated to engage several zinc metalloproteins, including the 26S-proteasome subunit Rpn11 .
Mode of Action
The compound is an analog of 8-hydroxyquinoline, a common chelating agent . It interacts with its targets by forming complexes with metal ions, particularly zinc, which are part of key structural or catalytic domains of the target proteins .
Biochemical Pathways
The compound’s interaction with metalloproteins can affect various biochemical pathways. For instance, it has been used in the synthesis of N2S2-donor tetradentate ligands . These ligands can bind to metal ions and influence the activity of metalloenzymes, potentially affecting a wide range of biochemical processes.
Pharmacokinetics
Its solubility in ethanol suggests that it may have good bioavailability
Result of Action
The molecular and cellular effects of 8-Mercaptoquinoline hydrochloride’s action depend on the specific metalloproteins it targets. For example, its interaction with the 26S-proteasome subunit Rpn11 could potentially affect protein degradation processes .
Action Environment
The action, efficacy, and stability of 8-Mercaptoquinoline hydrochloride can be influenced by various environmental factors. For instance, its chelating activity may be affected by the presence and concentration of metal ions in the environment. Additionally, factors such as pH and temperature could potentially influence its stability and activity .
安全和危害
未来方向
Quinoline motifs are essential in several pharmacologically active heterocyclic compounds due to their various applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . In recent years, societal expectations have increased that chemists should produce greener and more sustainable chemical processes . This review article gives information about the green and clean syntheses using alternative reaction methods for the synthesis of quinoline derivatives .
属性
IUPAC Name |
quinoline-8-thiol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NS.ClH/c11-8-5-1-3-7-4-2-6-10-9(7)8;/h1-6,11H;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWBSBQAUAJSGHY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
491-33-8 (Parent) | |
| Record name | Quinoline-8-thiol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30187616 | |
| Record name | Quinoline-8-thiol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34006-16-1 | |
| Record name | 8-Quinolinethiol, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=34006-16-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline-8-thiol hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034006161 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Quinoline-8-thiol hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30187616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Quinoline-8-thiol hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.063 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | QUINOLINE-8-THIOL HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5JYC4GU2R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the advantages of using capillary electrophoresis (CE) for analyzing 8-Mercaptoquinoline hydrochloride?
A1: Capillary electrophoresis (CE) offers several benefits for analyzing 8-Mercaptoquinoline hydrochloride [, ]. These include:
Q2: Can 8-Mercaptoquinoline hydrochloride be analyzed in both aqueous and non-aqueous environments?
A2: Yes, 8-Mercaptoquinoline hydrochloride can be effectively analyzed in both aqueous and non-aqueous environments using different variations of electrophoresis [].
- Aqueous Capillary Electrophoresis (CZE): This method is suitable for analyzing 8-Mercaptoquinoline hydrochloride in aqueous solutions, providing sensitive and reproducible quantification [].
- Non-Aqueous Capillary Electrophoresis (NACE): NACE offers an alternative approach for analyzing 8-Mercaptoquinoline hydrochloride, particularly when it exhibits limited solubility in water [].
Q3: What is the significance of 5-Carboxy-8-mercaptoquinoline hydrochloride monohydrate in drug discovery?
A3: 5-Carboxy-8-mercaptoquinoline hydrochloride monohydrate serves as a crucial intermediate in the synthesis of novel H+,K+-ATPase inhibitors []. These inhibitors hold potential therapeutic value and are being investigated for their potential in treating various medical conditions. The efficient synthesis of 5-Carboxy-8-mercaptoquinoline hydrochloride monohydrate provides a valuable pathway for accessing these important drug candidates.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-(2-chloro-4-methylanilino)-N-[3-(dimethylsulfamoyl)phenyl]acetamide](/img/structure/B1229389.png)
![N-cyclohexyl-2-(5-methyl-2-furanyl)-3-imidazo[1,2-a]pyrimidinamine](/img/structure/B1229395.png)
![(2S)-2-methyl-4-[(2R,13R)-2,8,9,13-tetrahydroxy-13-[5-[(1R)-1-hydroxytridecyl]oxolan-2-yl]tridecyl]-2H-furan-5-one](/img/structure/B1229396.png)



![Acetic acid [2-[anilino(oxo)methyl]phenyl] ester](/img/structure/B1229401.png)
![1-(4-Bromophenyl)-2-[3-[hydroxy(diphenyl)methyl]-1-azoniabicyclo[2.2.2]octan-1-yl]ethanone](/img/structure/B1229403.png)
![N-[4-oxo-2-(2-pyridinyl)-1,2-dihydroquinazolin-3-yl]acetamide](/img/structure/B1229405.png)
![9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-[(1S)-1-hydroxyethyl]oxolan-2-yl]-3H-purine-6-thione](/img/structure/B1229408.png)


